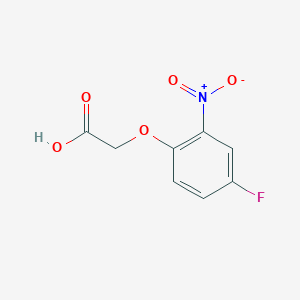

4-Fluoro-2-nitrophenoxyacetic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(4-fluoro-2-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c9-5-1-2-7(15-4-8(11)12)6(3-5)10(13)14/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYGFQJZJGUBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278824 | |

| Record name | (4-fluoro-2-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396-15-6 | |

| Record name | NSC10230 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-fluoro-2-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Chemistry of 4 Fluoro 2 Nitrophenoxyacetic Acid

Strategies for Functional Group Derivatization

The derivatization of 4-Fluoro-2-nitrophenoxyacetic acid involves targeted chemical reactions at its primary functional sites. These modifications are fundamental for synthesizing new molecules or for preparing the compound for analytical procedures.

Carboxylic Acid Group Modification: The carboxylic acid moiety is a primary site for derivatization. Standard organic reactions can be employed to convert it into esters, amides, and acid halides.

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with alcohols under acidic conditions or by using alkylating agents. For instance, reacting the acid with an alcohol in the presence of a catalyst like sulfuric acid yields the corresponding ester. Another method involves using reagents such as boron trifluoride (BF₃) in an alcohol like methanol. research-solution.com

Amidation: Amide derivatives are formed by reacting the carboxylic acid with primary or secondary amines. This reaction is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an amine. nih.govorganic-chemistry.orgnih.gov

Nitro Group Transformation: The nitro group is a key functional group that significantly influences the molecule's reactivity and can be transformed to create valuable intermediates.

Selective Reduction: The aromatic nitro group can be selectively reduced to a primary amine (-NH₂) while preserving the carboxylic acid and fluoro groups. This is a crucial transformation in synthetic pathways. A variety of reducing systems can accomplish this chemoselectively, including:

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine (B178648). scispace.com

Metals in acidic media, such as tin (Sn) in hydrochloric acid (HCl), or iron (Fe) or zinc (Zn) in acetic acid or with ammonium (B1175870) chloride. scispace.comgoogle.com

Other reagent systems like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes such as Ni(PPh₃)₄, or hydrazine glyoxylate (B1226380) with zinc or magnesium powder, have been shown to be effective for reducing aromatic nitro groups without affecting other reducible functionalities. niscpr.res.injsynthchem.com

Aromatic Ring and Fluoro Group Chemistry: The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com

Application of Derivatization in Synthetic Intermediate Formation

Derivatization of this compound is a key step in the synthesis of more complex molecules, particularly in the development of pharmaceutical and agrochemical compounds.

The primary application involves the reduction of the nitro group to form 4-fluoro-2-aminophenoxyacetic acid. This resulting aniline (B41778) derivative is a highly versatile synthetic intermediate. niscpr.res.inorganic-chemistry.org The newly formed amino group can undergo a range of subsequent reactions:

Amide and Sulfonamide Formation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form amides, or with sulfonyl chlorides to produce sulfonamides. organic-chemistry.org

Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). The diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents (e.g., -H, -OH, -CN, halogens) through Sandmeyer or related reactions.

The carboxylic acid functional group can also be used to form intermediates. By converting it to an activated ester or an acid chloride, the molecule can be coupled with various nucleophiles, such as complex alcohols or amines, to build larger molecular frameworks. wikipedia.org For example, the synthesis of certain antitubercular agents has been achieved by condensing a similar phenoxyacetic acid intermediate with substituted anilines to form amide derivatives. mdpi.com

Table 1: Derivatization for Synthetic Intermediate Formation

| Target Functional Group | Derivatization Reaction | Reagents | Resulting Intermediate | Potential Application |

|---|---|---|---|---|

| Nitro Group | Selective Reduction | Fe/CH₃COOH or Sn/HCl or H₂/Pd-C | 4-Fluoro-2-aminophenoxyacetic acid | Precursor for heterocycle synthesis, acylation, diazotization reactions. |

| Carboxylic Acid | Amide Formation | EDC, Amine (R-NH₂) | 4-Fluoro-2-nitrophenoxyacetamide derivative | Coupling to other molecules to build larger structures. |

| Carboxylic Acid | Esterification | Alcohol (R-OH), H₂SO₄ | Alkyl 4-fluoro-2-nitrophenoxyacetate | Protection of the carboxylic acid or modulation of solubility. |

| Amino Group (from reduced nitro) | Diazotization followed by Substitution | 1. NaNO₂, HCl 2. CuX (X=Cl, Br, CN) | 2-Substituted-4-fluorophenoxyacetic acid | Introduction of diverse functional groups onto the aromatic ring. |

Advanced Derivatization Techniques for Analytical Purposes

To analyze this compound and its metabolites using modern chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is often necessary. The goal is typically to enhance volatility, improve thermal stability, or introduce a chromophore or fluorophore for more sensitive detection. gcms.czsdiarticle4.com

For Gas Chromatography (GC): GC analysis of a polar, non-volatile compound like this compound requires derivatization of the carboxylic acid group to make it more volatile and thermally stable. sigmaaldrich.com

Silylation: This is a common technique where the active hydrogen of the carboxylic acid is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com

Esterification: Conversion of the carboxylic acid to a more volatile methyl ester is another standard approach, often achieved using reagents like BF₃ in methanol. research-solution.com

Acylation: For detection using an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, fluorinated acylating reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) can be used. research-solution.comgcms.cz These react with the carboxylic acid (or a reduced amino group) to form highly electron-capturing derivatives.

For High-Performance Liquid Chromatography (HPLC): For HPLC, derivatization is primarily used to enhance detection, especially when the analyte lacks a strong UV chromophore or native fluorescence. sdiarticle4.com

UV/Visible Detection: The carboxylic acid can be converted into an ester with a UV-absorbing tag. A classic example is the use of phenacyl bromides, such as 4'-bromophenacyl trifluoromethanesulfonate, which react with the carboxylate salt to form esters that are easily detected by UV spectrophotometry. nih.gov

Fluorescence Detection: If the nitro group is first reduced to an amine, the resulting derivative can be tagged with a fluorophore for highly sensitive fluorescence detection. Common reagents for derivatizing primary amines include o-phthalaldehyde (B127526) (OPA), 1-dimethylaminonaphthalene-5-sulfonyl chloride (DNS-Cl), and 9-fluorenylmethyl chloroformate (Fmoc-Cl). sdiarticle4.com

LC-MS Analysis: For mass spectrometry (MS) detection, derivatization can improve ionization efficiency and chromatographic retention. Reagents like 4-bromo-N-methylbenzylamine (4-BNMA) can be coupled to the carboxylic acid group, which improves retention in reversed-phase chromatography and introduces a distinctive bromine isotope pattern for easier identification in the mass spectrum. nih.govtulane.edu

Table 2: Derivatization for Analytical Purposes

| Analytical Technique | Target Functional Group | Derivatizing Reagent | Purpose |

|---|---|---|---|

| Gas Chromatography (GC) | Carboxylic Acid | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increase volatility and thermal stability (Silylation). |

| GC-ECD | Carboxylic Acid | Pentafluorobenzyl bromide (PFBBr) | Introduce an electron-capturing group for sensitive detection. |

| HPLC-UV | Carboxylic Acid | 4'-Bromophenacyl triflate | Attach a strong UV chromophore. |

| HPLC-Fluorescence | Amino Group (from reduced nitro) | Dansyl Chloride (DNS-Cl) | Attach a fluorescent tag for sensitive detection. |

| LC-MS | Carboxylic Acid | 4-bromo-N-methylbenzylamine (4-BNMA) + EDC | Improve chromatographic retention and MS identification. |

Structural Elucidation and Spectroscopic Characterization of 4 Fluoro 2 Nitrophenoxyacetic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of 4-Fluoro-2-nitrophenoxyacetic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the acetic acid moiety. The aromatic region would typically show three protons. The proton positioned between the fluorine and nitro-substituted carbons is anticipated to appear as a doublet of doublets due to coupling with the adjacent fluorine and proton. The other two aromatic protons would also display splitting patterns (doublets or doublet of doublets) based on their coupling with each other and the fluorine atom.

The methylene protons (-CH₂-) of the phenoxyacetic acid group would likely appear as a singlet, as they lack adjacent protons to couple with. The acidic proton (-COOH) may present as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. Based on data for analogous compounds like 2-nitro-4-fluorophenol, the aromatic protons are expected in the range of δ 7.0-8.0 ppm. nih.govchemicalbook.com

¹H NMR Data Table for this compound (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 8.0 | m |

| -OCH₂- | ~4.8 | s |

| -COOH | 10.0 - 13.0 | br s |

s = singlet, m = multiplet, br s = broad singlet. Chemical shifts are referenced to TMS.

In the ¹³C NMR spectrum of this compound, distinct signals for each carbon atom in the molecule are expected. The spectrum would feature signals for the six aromatic carbons, the carbonyl carbon (-C=O), and the methylene carbon (-CH₂-). The carbon attached to the fluorine atom will exhibit a large C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The carbonyl carbon is expected to resonate at a downfield position, typically in the range of δ 170-180 ppm. Data for related structures such as 4-fluoro-2-nitrobenzeneamine provide reference points for the aromatic carbon signals. chemicalbook.com

¹³C NMR Data Table for this compound (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O | 170 - 180 |

| Aromatic C-F | 155 - 165 (d, ¹JCF) |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H | 110 - 130 |

| -OCH₂- | 65 - 75 |

d = doublet. Chemical shifts are referenced to TMS.

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine signal provides information about its electronic environment. The fluorine atom will couple with the adjacent aromatic protons, resulting in a multiplet, likely a doublet of doublets. The typical chemical shift range for aryl fluorides is between -100 and -130 ppm relative to a standard like CFCl₃. colorado.edu

¹⁹F NMR Data Table for this compound (Predicted)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -100 to -130 | m |

m = multiplet. Chemical shifts are referenced to CFCl₃.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. The C=O stretching vibration of the carbonyl group should appear as a strong, sharp peak around 1700-1730 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce two strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-O-C ether linkage would likely show stretching vibrations in the 1200-1300 cm⁻¹ region. The C-F stretching vibration typically appears as a strong band in the 1000-1100 cm⁻¹ range. Analysis of related compounds like 4-nitrophenyl-4'-nitrobenzoate confirms the expected regions for nitro and carbonyl group absorptions. researchgate.net

FT-IR Data Table for this compound (Predicted)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| N-O asymmetric stretch (Nitro) | 1520 - 1560 | Strong |

| N-O symmetric stretch (Nitro) | 1340 - 1380 | Strong |

| C-O-C stretch (Ether) | 1200 - 1300 | Medium |

| C-F stretch | 1000 - 1100 | Strong |

Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in Raman spectra. For this compound, the symmetric stretching of the nitro group around 1340-1380 cm⁻¹ is expected to be a particularly intense band. The C-F bond, while strongly absorbing in the IR, typically gives a weaker Raman signal. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Raman Data Table for this compound (Predicted)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | >3000 | Medium |

| N-O symmetric stretch (Nitro) | 1340 - 1380 | Strong |

| Aromatic Ring Vibrations | 1300 - 1600 | Medium-Strong |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For (4-Fluoro-2-nitrophenyl)acetic acid (molar mass: 199.14 g/mol ), techniques like electrospray ionization (ESI) or electron ionization (EI) are typically used.

In ESI-MS, the compound is usually analyzed in negative ion mode, which readily deprotonates the carboxylic acid to form the [M-H]⁻ ion. Subsequent fragmentation, often induced by collision-induced dissociation (CID) in a tandem MS experiment (MS/MS), provides structural insights. nih.gov The fragmentation of aromatic carboxylic acids is well-understood. libretexts.orgwikipedia.org Key fragmentation pathways for (4-Fluoro-2-nitrophenyl)acetic acid would include:

Decarboxylation: The loss of the carboxyl group as CO₂ (44 Da) from the [M-H]⁻ ion.

Loss of the entire carboxylic acid group: Cleavage of the bond between the phenyl ring and the acetic acid moiety, resulting in the loss of a ·CH₂COOH radical (59 Da) from the molecular ion or loss of CH₂COO (58 Da) from the [M-H]⁻ ion.

Loss of the nitro group: Expulsion of NO₂ (46 Da) or HNO₂ (47 Da) is a common fragmentation pathway for nitroaromatic compounds. nih.gov

The resulting mass spectrum would show a characteristic pattern of fragment ions, allowing for the confirmation of the compound's identity. The table below shows representative mass spectrometry data for a related compound, 3-Nitrophenylacetic acid, which illustrates the typical data obtained.

Table 1: Representative Electron Ionization Mass Spectrometry (EI-MS) Data for an Analog, 3-Nitrophenylacetic Acid (C₈H₇NO₄)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identity |

|---|---|---|

| 181.0 | 100.0 | [M]⁺ (Molecular Ion) |

| 136.0 | 95.8 | [M - NO₂ + H]⁺ or [M - COOH]⁺ |

| 90.0 | 96.3 | [C₇H₆]⁺ or related fragment |

| 77.0 | 43.2 | [C₆H₅]⁺ (Phenyl cation) |

Data sourced from a public spectral database for 3-Nitrophenylacetic acid and illustrates common fragmentation patterns. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the presence of chromophores. The primary chromophore in (4-Fluoro-2-nitrophenyl)acetic acid is the nitrated benzene (B151609) ring.

The electronic spectrum is dominated by π → π* transitions associated with the aromatic system and n → π* transitions associated with the nitro group. The presence of the nitro group (-NO₂) and the fluoro group (-F) as substituents on the phenyl ring influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). Nitroaromatic compounds are known to absorb strongly in the UV region. rsc.org For instance, studies on similar compounds like 4-nitrophenol (B140041) show a significant absorption band that shifts depending on the pH and solvent, typically appearing between 317 nm and 400 nm. researchgate.net The absorption spectrum of (4-Fluoro-2-nitrophenyl)acetic acid is expected to show characteristic bands in the UV region, with the exact λmax values being dependent on the solvent used due to solvatochromic effects.

Table 2: Typical UV-Vis Absorption Maxima (λmax) for Related Nitroaromatic Compounds

| Compound | Solvent | λmax (nm) | Chromophoric System |

|---|---|---|---|

| 4-Nitrophenol | Water | 317 | Nitrophenol |

| 4-Nitrophenolate | Aqueous Base | 400 | Nitrophenolate ion |

| 2-Nitrophenylacetic acid | Not specified | - | Nitrophenyl |

| 4-Nitrophenylacetic acid | Not specified | - | Nitrophenyl |

Data illustrates the absorption range for related nitro-substituted aromatic compounds. researchgate.netwikipedia.orgchemicalbook.com

X-ray Diffraction (XRD) for Single Crystal Analysis

While the specific crystal structure of (4-Fluoro-2-nitrophenyl)acetic acid is not publicly available, the analysis of related phenylacetic acids provides strong predictive insights. researchgate.netwikipedia.orgnih.gov A common and dominant structural feature of carboxylic acids in the solid state is the formation of centrosymmetric hydrogen-bonded dimers. In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups, forming a stable eight-membered ring motif. The substituents on the phenyl ring (fluoro and nitro groups) will further influence the crystal packing through other potential intermolecular interactions, such as dipole-dipole forces or C-H···O contacts, creating a unique three-dimensional supramolecular architecture.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for Phenylacetic Acid (C₈H₈O₂)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.75 |

| b (Å) | 6.05 |

| c (Å) | 11.20 |

| β (°) | 118.5 |

| Volume (ų) | 699.0 |

| Z (molecules/unit cell) | 4 |

This data for the parent compound, phenylacetic acid, illustrates the type of crystallographic information obtained from an XRD study.

Elemental Analysis Techniques

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound and establishing its purity.

For an organofluorine compound like (4-Fluoro-2-nitrophenyl)acetic acid, the analysis is typically performed using combustion analysis for C, H, and N. In this method, a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified.

The determination of fluorine requires specialized methods, as it cannot be measured by the same combustion technique. A common modern approach is Combustion Ion Chromatography (CIC) . chromatographyonline.comnih.govnih.govresearchgate.net In CIC, the sample is combusted at high temperatures, which converts the organofluorine into hydrogen fluoride (B91410) (HF) gas. This gas is then trapped in an aqueous solution and analyzed by ion chromatography to quantify the fluoride ion concentration, which directly relates to the fluorine content of the original sample. The theoretical elemental composition is calculated from the molecular formula and compared against the experimental values.

Table 4: Calculated Elemental Composition

| Compound Name | Molecular Formula | % Carbon | % Hydrogen | % Fluorine | % Nitrogen | % Oxygen |

|---|---|---|---|---|---|---|

| (4-Fluoro-2-nitrophenyl)acetic acid | C₈H₆FNO₄ | 48.25 | 3.04 | 9.54 | 7.03 | 32.14 |

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Nitrophenoxyacetic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties and reactivity.

Electronic Structure Analysis: HOMO-LUMO Energies and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic properties and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For 4-Fluoro-2-nitrophenoxyacetic acid, a DFT calculation would determine the energies of these frontier orbitals. This analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer during chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), calculated in NBO analysis quantifies the strength of these interactions.

An NBO study of this compound would reveal the specific intramolecular interactions, such as those between the lone pairs of oxygen or fluorine and the antibonding orbitals of the aromatic ring or carboxylic acid group. This would offer insights into the molecule's stability and the nature of its chemical bonds.

Molecular Electrostatic Potential (MEP) Mapping and Atomic Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red-colored areas indicate negative potential (electron-rich), while blue areas represent positive potential (electron-deficient).

An MEP map of this compound would highlight the electrophilic and nucleophilic sites, predicting how the molecule would interact with other reagents. The nitro group and the carboxylic acid group would likely show regions of negative potential, while the hydrogen atoms could exhibit positive potential.

Prediction of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. These include:

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): The resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Conformational Analysis and Stability

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. By rotating the single bonds in the side chain of this compound, various conformers can be generated. DFT calculations would then be used to optimize the geometry of each conformer and calculate its energy, thereby identifying the most stable (lowest energy) conformation. This information is crucial as the biological activity of a molecule often depends on its preferred shape.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models use calculated molecular descriptors (physicochemical, steric, electronic, etc.) to predict the activity of new or untested compounds.

A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activity. The model would then identify which molecular properties are key to the observed activity, providing a rational basis for designing more potent analogues.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these studies are crucial for understanding its potential as a ligand, particularly in biological systems.

Ligand-Target Binding Interactions

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous compounds, such as nitrodiphenyl ether derivatives. For instance, in a study on hydroxy nitrodiphenyl ether analogues as tyrosinase inhibitors, it was found that the nitro group plays a crucial role in the ligand-target interaction. The oxygen of the nitro group can form efficient metal-ligand interactions with ions like Cu²⁺ in the active site of the enzyme. fums.ac.ir

For this compound, it is hypothesized that the molecule can interact with a target protein's active site through a combination of forces:

Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The nitro group's oxygen atoms can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic ring of the compound can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonding: The fluorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

π-π Stacking: The electron-deficient nitro-substituted aromatic ring can interact with the aromatic rings of amino acid residues like phenylalanine, tyrosine, or tryptophan through π-π stacking.

A computational study on 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol demonstrated that the nitro group contributes to the binding affinity. elsevierpure.com Similarly, research on p-nitrophenyl hydrazones as multi-target inhibitors has highlighted the importance of interactions involving the nitro group with key amino acids for anti-inflammatory activity. chemrxiv.org

Prediction of Binding Affinities and Molecular Recognition

The prediction of binding affinity, often expressed as the binding free energy (ΔG_bind), is a key outcome of molecular docking studies. A more negative ΔG_bind indicates a stronger and more stable interaction between the ligand and the target. For example, in the study of hydroxy nitrodiphenyl ether analogues, 4-Hydroxy-2'-nitrodiphenyl ether showed a ΔG_bind of -12.79 Kcal/mol, indicating a favorable interaction with the tyrosinase active site. fums.ac.ir

Predicting the binding affinity of nitroaromatic compounds can also be approached using Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the chemical structure of compounds with their biological activity. While a specific QSAR model for this compound is not available, general models for nitroaromatic compounds could provide an estimation of its potential biological activity based on its structural features.

| Compound Analog | Target | Predicted ΔG_bind (Kcal/mol) | Key Interactions |

|---|---|---|---|

| 4-Hydroxy-2'-nitrodiphenyl ether | Tyrosinase | -12.79 | Metal-ligand interaction (nitro group with Cu²⁺) |

| p-Nitrophenyl hydrazone derivatives | COX-2, 5-LOX, H⁺/K⁺ ATPase | Variable | Interactions with key amino acids for anti-inflammatory activity |

Investigation of Reaction Mechanisms

The chemical reactivity of this compound is largely dictated by the substituents on the aromatic ring. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences its participation in various reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The presence of a nitro group ortho and a fluorine atom para to the ether linkage makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction generally proceeds via a two-step addition-elimination mechanism.

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the fluorine atom is a likely leaving group). This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group at the ortho position plays a critical role in stabilizing the negative charge of this intermediate through resonance.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (fluoride ion).

Kinetic studies on similar molecules, such as 2,4-dinitrofluorobenzene, have provided insights into the SNAr mechanism. The reaction of 2,4-dinitrofluorobenzene with biothiols has been shown to proceed via a mechanism that is borderline between concerted and stepwise. nih.gov The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent. While fluorine is a poor leaving group in SN2 reactions, it is often a good leaving group in SNAr reactions because the rate-determining step is the formation of the Meisenheimer complex, not the C-F bond cleavage.

Recent computational studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step, particularly with less activated aromatic systems or with certain nucleophiles. strath.ac.uk For this compound, the strong activation by the nitro group would favor the classical two-step mechanism.

Proton Transfer and Acid-Base Equilibria

The carboxylic acid moiety of this compound is the primary site for proton transfer, defining its acidic properties. The acidity of the carboxylic acid is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group and fluorine atom are expected to increase the acidity of the carboxylic acid compared to unsubstituted phenoxyacetic acid by stabilizing the carboxylate anion through inductive effects.

| Compound | pKa |

|---|---|

| Acetic Acid | 4.76 |

| Nitroacetic Acid | 1.68 |

| Benzoic Acid | 4.20 |

| Phenol (B47542) | 9.99 |

Mechanistic Insights into α-Effect Phenomena

The α-effect refers to the enhanced nucleophilicity of an atom that has an adjacent atom (in the α-position) with a lone pair of electrons. wikipedia.orgresearchgate.net In the context of this compound, the oxygen atom of the ether linkage is an α-nucleophile. This can be relevant in reactions where this oxygen atom acts as a nucleophile.

The origin of the α-effect is still a subject of theoretical debate, with several proposed explanations including:

Ground-state destabilization: Repulsion between the lone pairs on the adjacent atoms raises the ground-state energy, making the molecule more reactive. wikipedia.org

Transition-state stabilization: The α-atom can stabilize the transition state through various interactions.

Reduced Pauli Repulsion: Quantum chemical studies suggest that α-nucleophiles may exhibit enhanced reactivity due to reduced Pauli repulsion with the substrate. researchgate.netnih.govuniversiteitleiden.nl

Theoretical studies have shown that for an α-nucleophile to exhibit the α-effect, it needs to meet certain criteria, such as having a small HOMO lobe on the nucleophilic center to reduce steric repulsion and a sufficiently high energy HOMO to facilitate orbital overlap with the substrate. researchgate.netnih.govuniversiteitleiden.nl While direct experimental evidence for the α-effect in reactions of this compound is lacking, theoretical considerations suggest that the ether oxygen could exhibit enhanced nucleophilicity in certain reactions due to this phenomenon.

Environmental Fate and Degradation Pathways of 4 Fluoro 2 Nitrophenoxyacetic Acid

Biodegradation Mechanisms

The biological breakdown of 4-Fluoro-2-nitrophenoxyacetic acid through microbial and enzymatic activities is a critical aspect of its environmental persistence. However, specific research on this compound is scarce. Insights can be drawn from studies on structurally similar compounds.

Microbial Degradation Pathways

No specific microbial degradation pathways for this compound have been documented in the reviewed literature. Generally, the biodegradation of phenoxyacetic acid herbicides can be initiated by the cleavage of the ether linkage or by modifications to the aromatic ring. The presence of both a fluorine atom and a nitro group on the aromatic ring likely influences its susceptibility to microbial attack, potentially making it more recalcitrant than non-substituted parent compounds.

Research on other fluorinated and nitroaromatic compounds suggests that some specialized microorganisms might possess the metabolic capabilities to degrade such substituted molecules. For instance, some fungi have demonstrated the ability to degrade halogenated nitroaromatic compounds. mdpi.com The degradation of similar phenoxyacetic acid herbicides, like 2,4-D, is well-documented and often involves the action of specific bacterial strains that can utilize the compound as a carbon source. nih.govnih.gov However, it remains to be determined if microbial consortia in soil and water can adapt to degrade this compound.

Enzymatic Processes in Environmental Matrices

Specific enzymatic processes for the degradation of this compound in environmental matrices have not been identified. The degradation of similar compounds often involves enzymes such as dioxygenases, which can catalyze the initial steps of ring cleavage, and hydrolases. For example, the tfdA gene, which encodes a 2,4-dichlorophenoxyacetic acid/2-oxoglutarate dioxygenase, is crucial for the breakdown of the herbicide 2,4-D. nih.gov

In soil environments, a variety of extracellular enzymes produced by microorganisms contribute to the breakdown of organic pollutants. nih.gov Enzymes like laccases and peroxidases, often produced by white-rot fungi, have shown potential in degrading a wide range of aromatic pollutants. nih.gov The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom on the aromatic ring of this compound would likely influence the substrate specificity and catalytic efficiency of these enzymes.

Chemical Degradation Processes

Abiotic degradation processes, including hydrolysis and photodegradation, can also contribute to the transformation of this compound in the environment.

Hydrolytic Stability and Pathways

There are no specific studies available on the hydrolytic stability and degradation pathways of this compound. The stability of the ether linkage in phenoxyacetic acids can be influenced by pH. Generally, this linkage is relatively stable under neutral conditions but can be subject to hydrolysis under acidic or alkaline conditions. The electronic effects of the fluorine and nitro substituents on the aromatic ring would play a role in the rate of hydrolysis. For comparison, studies on other esters and amides show that the rates of hydrolysis are dependent on the chemical structure and the environmental conditions. mdpi.comnih.gov

Photodegradation Studies

Direct research on the photodegradation of this compound is not available. However, studies on other nitroaromatic compounds and phenoxyacetic acid herbicides indicate that photolysis can be a significant degradation pathway in aquatic environments. nih.govnih.gov The absorption of UV radiation can lead to the excitation of the molecule and subsequent cleavage of chemical bonds. The presence of the nitro group may enhance photodegradation. For instance, the photolysis of 2,4-dinitrotoluene (B133949) is known to occur in aqueous solutions under sunlight. nih.gov The presence of photosensitizing substances in natural waters, such as humic acids, can also accelerate the photodegradation of organic pollutants. nih.gov

Environmental Monitoring and Analytical Methodologies

The detection and quantification of this compound in environmental samples are crucial for assessing its distribution and fate. While specific methods for this compound are not detailed in the literature, analytical techniques used for similar herbicides are applicable.

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary methods for the analysis of phenoxyacetic acid herbicides and their degradation products. nih.govnih.gov Due to the polar nature of these compounds, a derivatization step is often required for GC analysis to improve volatility and detection. nih.gov Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) offers high sensitivity and selectivity for the direct analysis of these compounds in complex matrices like water and soil. nih.govnih.gov

Sample preparation typically involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the environmental matrix. nih.gov The choice of the analytical method depends on the required detection limits and the complexity of the sample matrix.

Conclusion and Future Research Directions

Summary of Current Research Status

4-Fluoro-2-nitrophenoxyacetic acid is a chemical entity with predicted biological activities based on its structural similarity to well-studied classes of compounds. While specific research on this particular molecule is scarce, the extensive literature on aryloxyacetic acids and nitroaromatic compounds provides a strong foundation for understanding its potential properties. It is anticipated to possess herbicidal activity through an auxin-mimic mechanism and antimicrobial properties via the reductive activation of its nitro group. Its environmental fate is likely governed by a combination of biodegradation and photodegradation processes.

Emerging Research Avenues and Untapped Potential

The unique combination of a fluorine atom and a nitro group on the phenoxyacetic acid scaffold presents several intriguing avenues for future research. There is significant potential in synthesizing and evaluating this compound and its derivatives for novel herbicidal and antimicrobial applications. Furthermore, the exploration of this compound as a synthetic intermediate for more complex biologically active molecules is a promising area of investigation. bio-conferences.org

Methodological Advancements in the Study of Aryloxyacetic Acids

Continued advancements in analytical chemistry are crucial for the study of aryloxyacetic acids. The development of more sensitive and high-throughput analytical methods, such as advanced mass spectrometry techniques and novel chromatographic separations, will be vital for detecting and quantifying these compounds and their metabolites in complex environmental and biological matrices. hh-ra.orgselectscience.net Furthermore, computational approaches, including QSAR and molecular docking studies, will continue to play a significant role in predicting the biological activity and environmental behavior of new aryloxyacetic acid derivatives, thereby guiding future research and development in a more efficient and targeted manner. acs.orgniscpr.res.in

Q & A

Q. What are the common synthetic routes for 4-fluoro-2-nitrophenoxyacetic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves nitration and fluorination of phenoxyacetic acid derivatives. For example:

Nitration : Introduce the nitro group at the ortho position using a mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts.

Fluorination : Replace a hydroxyl or halogen group with fluorine using KF or Selectfluor® in polar aprotic solvents (e.g., DMF) at 60–80°C.

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equiv. of fluorinating agent) and reaction time (6–12 hr) to improve yields. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities.

- Spectroscopy : Confirm structure via ¹⁹F NMR (δ ≈ -110 ppm for aromatic fluorine) and FT-IR (nitro group absorption at ~1520 cm⁻¹).

- Mass Spectrometry : ESI-MS in negative ion mode to verify molecular ion [M-H]⁻ (expected m/z ≈ 228) .

Advanced Research Questions

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffers (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis (λ_max ≈ 270 nm). Nitro groups are prone to hydrolysis in alkaline conditions (pH > 10).

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Store at -20°C in amber vials to prevent photodegradation .

Q. How can researchers resolve contradictions in toxicity data for nitro-aromatic compounds like this compound?

- Methodological Answer :

- In Vitro Assays : Compare cytotoxicity (e.g., MTT assay) across cell lines (HEK293 vs. HepG2) to identify cell-type-specific effects.

- Metabolic Profiling : Use LC-MS/MS to detect metabolites (e.g., reduced nitro groups forming amines) that may explain divergent toxicity .

Q. What strategies are recommended for studying the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., chloro, methoxy) on the phenyl ring.

- Enzymatic Assays : Test inhibition of target enzymes (e.g., cyclooxygenase) using fluorogenic substrates.

- In Vivo Models : Administer derivatives in zebrafish or murine models to evaluate anti-inflammatory or antiproliferative effects .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.

- Emergency Protocols : For skin contact, wash with 10% NaHCO₃ solution; for inhalation, move to fresh air and monitor for respiratory irritation.

- Storage : Keep in sealed containers under inert gas (N₂ or Ar) to prevent moisture absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。